2-(2,6-Dichloropyridin-3-yl)phenol
Description
The compound 2-(2,6-Dichloropyridin-3-yl)phenol is a biaryl system where a 2,6-dichloropyridine (B45657) ring is connected to a phenol (B47542) ring at the 3-position of the pyridine (B92270). The strategic placement of chlorine atoms and the hydroxyl group on this biaryl scaffold suggests a molecule with distinct electronic and steric characteristics. These features are the primary drivers for its exploration in various research domains.
Dichloropyridine frameworks are recognized as versatile and valuable building blocks in the field of organic synthesis. nih.gov The presence of two chlorine atoms on the pyridine ring provides two potential sites for substitution reactions, making them key intermediates in the construction of more complex molecules. nih.gov Pyridine derivatives are known to be important intermediates in the development of pharmaceuticals and agrochemicals. nih.gov
The reactivity of the chlorine atoms is influenced by their position on the pyridine ring. Halogens located adjacent to the nitrogen atom (at the C2 or C6 position) are typically more susceptible to nucleophilic substitution and are highly reactive in palladium-catalyzed cross-coupling reactions. nih.govuwindsor.ca This predictable reactivity makes dichloropyridines, such as 2,6-dichloropyridine, valuable precursors for creating substituted pyridines with a high degree of control. nih.govuwindsor.ca The development of site-selective cross-coupling reactions allows for the stepwise functionalization of these dihalogenated systems, enabling the synthesis of a diverse array of molecular structures. nih.govnih.govrsc.org
Phenolic moieties are ubiquitous in both natural products and synthetic compounds, playing a crucial role in contemporary chemical design. researchgate.net The hydroxyl group attached to an aromatic ring imparts several key properties. It can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. This capability is a cornerstone of rational drug design.
Furthermore, phenols are known for their antioxidant properties, which stem from their ability to scavenge free radicals. In materials science, the phenolic hydroxyl group can be used for further chemical modifications, such as etherification or esterification, to create polymers and other functional materials. chemicalbook.com The combination of a phenolic moiety with other heterocyclic systems is a common strategy in medicinal chemistry to develop compounds with a wide range of biological activities, including anticancer and antimicrobial properties. scientificarchives.com
Given the absence of extensive published research on this compound itself, current research trajectories are largely inferred from studies on analogous structures. The primary focus of such research would likely be in medicinal chemistry and materials science. Biaryl compounds containing pyridine rings are known to exhibit a range of biological activities and are considered privileged structures in drug discovery. nih.govresearchgate.netscientificarchives.com
The synthesis of this compound would likely be achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govacs.orglibretexts.org This would involve the reaction of a dihalopyridine, such as 3-bromo-2,6-dichloropyridine (B1287612), with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst. The efficiency of such reactions on dichloropyridine substrates has been a subject of significant research to optimize catalysts, ligands, and reaction conditions. nih.govnih.gov
The resulting this compound molecule would be a prime candidate for screening in various biological assays. The dichloropyridine portion could mimic the functionality seen in a number of kinase inhibitors, while the phenolic group could provide crucial interactions with the target protein. Research would likely focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. scientificarchives.com In materials science, this compound could be explored as a ligand for catalysis or as a monomer for the synthesis of novel polymers with specific thermal or photophysical properties. mdpi.com
Data Tables
Table 1: Hypothetical Physical and Chemical Properties
| Property | Hypothetical Value |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-115 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Phenolic OH) | ~8.5 |
Table 2: Illustrative Suzuki-Miyaura Coupling for Synthesis
This table outlines a plausible synthetic route based on established Suzuki-Miyaura cross-coupling methodologies for similar compounds. nih.govacs.orglibretexts.org
| Parameter | Description |
| Reactant A | 3-Bromo-2,6-dichloropyridine |
| Reactant B | 2-Hydroxyphenylboronic acid |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligand | Triphenylphosphine (PPh₃) or a bulky biaryl phosphine (B1218219) ligand |
| Base | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) |
| Solvent | Toluene/Water, Dioxane/Water, or DMF/Water |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Proposed Product | This compound |
Structure
3D Structure
Properties
Molecular Formula |
C11H7Cl2NO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)phenol |
InChI |
InChI=1S/C11H7Cl2NO/c12-10-6-5-8(11(13)14-10)7-3-1-2-4-9(7)15/h1-6,15H |
InChI Key |
JQXGGQMMAMIOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for De Novo Construction of the 2-(2,6-Dichloropyridin-3-yl)phenol Core
The creation of the central biaryl linkage between the phenol (B47542) and pyridine (B92270) moieties is the cornerstone of synthesizing this molecule. Modern organic synthesis offers several powerful methods to achieve this transformation efficiently and with high regioselectivity.
Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for forming the crucial aryl-aryl bond in the this compound scaffold. The Suzuki-Miyaura coupling is a particularly effective strategy. This approach typically involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex.
For the synthesis of this compound, two primary Suzuki coupling strategies can be envisioned:
Coupling of (2,6-dichloropyridin-3-yl)boronic acid with a 2-halophenol derivative (e.g., 2-bromo- or 2-iodophenol), where the phenolic hydroxyl group may require protection.
Coupling of 3-bromo-2,6-dichloropyridine (B1287612) with a 2-hydroxyphenylboronic acid derivative.
Research into related structures demonstrates that palladium catalysts, such as PdCl2(dppf) or those generated in situ from Pd(OAc)2 and a phosphine (B1218219) ligand like Xantphos, are highly effective for such transformations. beilstein-journals.orgrsc.org The choice of base (e.g., Cs2CO3, K2CO3) and solvent (e.g., dioxane, DMF, toluene) is critical for achieving high yields and preventing side reactions like dehalogenation. beilstein-journals.org Stille coupling, which uses organostannanes, represents another viable, albeit less common due to toxicity concerns, method for this bond formation. mdpi.com
Table 1: Representative Conditions for Catalytic Phenol-Pyridine Bond Formation
| Coupling Partners | Catalyst System | Base | Solvent | Key Feature |
|---|---|---|---|---|
| (2,6-Dichloropyridin-3-yl)boronic acid + 2-Bromophenol (protected) | Pd(PPh3)4 / PdCl2(dppf) | K2CO3 / Cs2CO3 | Dioxane / Toluene | Common Suzuki-Miyaura pathway; requires synthesis of the pyridine boronic acid. |
| 3-Bromo-2,6-dichloropyridine + 2-Hydroxyphenylboronic acid | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | Utilizes commercially available precursors; base selection is crucial for C-O vs. C-C coupling. beilstein-journals.org |
| 3-Bromo-2,6-dichloropyridine + 2-(Tributylstannyl)phenol | PdCl2(PPh3)2 | - (Additive: CuI) | DMF | Stille coupling variant; avoids basic conditions which can be beneficial for sensitive substrates. mdpi.com |
Achieving the correct 3,2'-linkage between the pyridine and phenol rings is a challenge of regioselectivity. In cross-coupling reactions, the directing effects of existing substituents play a pivotal role. The synthesis of the necessary precursors, such as 3-bromo-2,6-dichloropyridine or (2,6-dichloropyridin-3-yl)boronic acid, must be precise. The inherent reactivity of the pyridine ring, which is electron-deficient, especially with two chlorine substituents, influences the ease of subsequent reactions like metal-halogen exchange or borylation.
Direct C-H functionalization methods are an emerging alternative, though less developed for this specific substitution pattern. These reactions aim to form the C-C bond without pre-functionalizing one of the coupling partners with a halide or organometallic group, offering a more atom-economical route. mdpi.comthieme-connect.de However, controlling regioselectivity on both the dichloropyridine and phenol rings simultaneously remains a significant hurdle.
The 2,6-dichloropyridine (B45657) core is typically synthesized from more readily available pyridine derivatives. A common precursor is 2,6-dihydroxypyridine, which can be converted to 2,6-dichloropyridine via treatment with a strong chlorinating agent like phosphorus oxychloride (POCl3) or phosphoryl chloride.
Alternatively, direct chlorination of pyridine or 2-chloropyridine (B119429) can yield the 2,6-dichloro derivative, though this often requires harsh conditions (high temperature, photoinitiation) and can lead to mixtures of products. google.com The introduction of chlorine atoms via nucleophilic aromatic substitution (SNAr) is generally not feasible for introducing the initial halogens but is paramount in understanding the subsequent reactivity of the dichloropyridine ring. The two chlorine atoms strongly activate the ring towards SNAr, particularly at the 4-position, but also influence the reactivity at the 3- and 5-positions. mdpi.comuniatlantico.edu.cowuxiapptec.com
Derivatization and Diversification of this compound Scaffolds
Once the core structure is assembled, its functional groups—the phenolic hydroxyl and the two chlorine atoms—serve as handles for extensive chemical modification.
The phenolic hydroxyl group is a versatile site for derivatization. Standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification can be performed to modify the scaffold's properties. Selective acylation of the phenolic hydroxyl can be achieved using various reagents, and catalysts like rubidium fluoride (B91410) have been shown to accelerate these transformations. researchgate.net
Chemoselective methylation of the phenolic hydroxyl group is another important modification. This transformation can prevent the formation of reactive quinone methide intermediates during subsequent reaction steps, which could otherwise lead to undesirable polymerization. researchgate.net Conversely, specific methodologies exist for the complete removal of the phenolic hydroxyl group if desired, often involving conversion to an ether (e.g., a 2-pyridyl ether) followed by hydrogenolysis. google.com
The two chlorine atoms on the pyridine ring are prime sites for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, combined with the steric hindrance imposed by the adjacent phenolic ring at position 3, lead to differential reactivity between the C2 and C6 chlorine atoms.
Studies on analogous 3-substituted-2,6-dichloropyridines show that the regioselectivity of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net Generally, the C6 position is more sterically accessible than the C2 position, which is flanked by the bulky phenol substituent. This steric hindrance can be exploited to achieve selective mono-substitution at the C6 position. For example, reaction with an amine or an alkoxide may preferentially replace the C6 chlorine. researchgate.netresearchgate.net
Table 2: Halogen-Directed Transformations of the Dichloropyridine Ring
| Reaction Type | Reagents & Conditions | Target Position | Mechanistic Insight |
|---|---|---|---|
| Selective SNAr (Mono-substitution) | Amine (R-NH2), Base (e.g., K2CO3), non-polar aprotic solvent | C6 (preferred) > C2 | The C2 position is sterically hindered by the adjacent phenol group. Non-polar solvents favor substitution ortho to the substituent. researchgate.netresearchgate.net |
| SNAr (Di-substitution) | Excess nucleophile, harsher conditions (e.g., higher temperature) | C2 and C6 | Overcomes steric hindrance at C2 to replace both chlorine atoms. |
| Suzuki Coupling (Mono-substitution) | Ar-B(OH)2, Pd catalyst, Base | C6 (preferred) or C2 | Ligand choice and reaction conditions can tune selectivity between the two positions. |
| Buchwald-Hartwig Amination | R-NH2, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos) | C6 (preferred) or C2 | A powerful method for C-N bond formation, often showing different selectivity profiles than SNAr. beilstein-journals.org |
The ability to selectively replace one or both chlorine atoms opens up pathways to a vast array of derivatives, where new aryl, alkyl, amino, or alkoxy groups can be introduced, significantly diversifying the chemical space accessible from the this compound scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Elaboration
Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net For derivatives of this compound, these reactions enable the introduction of a wide array of substituents, significantly expanding the accessible chemical space and allowing for the fine-tuning of molecular properties.
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide in the presence of a palladium catalyst, is a highly versatile and widely used transformation. libretexts.orgnih.gov This reaction is particularly well-suited for the arylation of the dichloropyridine core. For instance, the reaction of 2,6-dichloropyridine with p-methoxyphenylboronic acid, catalyzed by a palladium complex, can be a key step in constructing biaryl systems. researchgate.net A subsequent demethylation step would then yield the corresponding hydroxyphenyl derivative. researchgate.net
The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction efficiency, particularly when dealing with sterically hindered or electronically deactivated substrates. beilstein-journals.org For example, bulky and electron-rich phosphine ligands can enhance the reactivity of aryl chlorides in Suzuki-Miyaura couplings. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroheteroaromatics researchgate.net
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | Good to Excellent |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | Varies |
| Pd₂(dba)₃ / S-Phos | K₃PO₄ | THF | 50 | High |
This table is illustrative and specific conditions would need to be optimized for this compound derivatives.
Beyond the Suzuki-Miyaura coupling, other palladium- and copper-catalyzed reactions provide powerful avenues for the peripheral elaboration of this compound analogs.
Palladium-Catalyzed Reactions:
Palladium catalysts are instrumental in forming both C-C and C-N bonds, which is crucial for the synthesis of many pharmaceuticals. researchgate.netrsc.org The Buchwald-Hartwig amination, for example, allows for the direct formation of C-N bonds between an aryl halide and an amine. This reaction could be employed to introduce various amino substituents onto the dichloropyridine ring, a common strategy in medicinal chemistry. The choice of phosphine ligands is critical in these transformations, often influencing both the rate and scope of the reaction. nih.gov
Copper-Catalyzed Reactions:
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, are particularly effective for forming C-O, C-N, and C-S bonds. mdma.chresearchgate.net The Chan-Lam coupling, which utilizes boronic acids as the coupling partners, is performed under mild conditions and demonstrates broad substrate scope. researchgate.netnih.gov This methodology could be applied to the arylation of the phenolic hydroxyl group of this compound or to introduce nitrogen or sulfur-containing moieties at the chloro-substituted positions of the pyridine ring. Copper-catalyzed reactions can also mediate oxidative carbon-heteroatom bond formation, providing another route to functionalized derivatives. rsc.orgscispace.com
Table 2: Comparison of Pd- and Cu-Catalyzed Cross-Coupling Reactions
| Reaction Type | Metal Catalyst | Typical Bond Formed | Key Features |
| Suzuki-Miyaura | Palladium | C-C | Well-established, high functional group tolerance. libretexts.org |
| Buchwald-Hartwig | Palladium | C-N | Versatile for amine and amide coupling. researchgate.net |
| Ullmann Condensation | Copper | C-O, C-N, C-S | Often requires higher temperatures. mdma.ch |
| Chan-Lam Coupling | Copper | C-O, C-N | Mild reaction conditions, uses boronic acids. nih.gov |
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization reactions are powerful strategies for constructing complex polycyclic and heterocyclic ring systems from linear precursors. For derivatives of this compound, intramolecular reactions can lead to the formation of novel fused heterocyclic scaffolds.
For instance, an appropriately substituted derivative could undergo an intramolecular C-C or C-heteroatom bond formation to create a new ring fused to the pyridine or phenol moiety. Copper-catalyzed intramolecular aminoacetoxylation of an alkenyl-substituted precursor is one such example of a cyclization that forms nitrogen-containing heterocycles. rsc.org Similarly, palladium-catalyzed intramolecular cyclizations are widely employed in the synthesis of various heterocyclic compounds.
Rearrangement reactions can also play a role in the synthesis of complex analogs. While specific examples for this compound are not extensively documented, general principles of organic synthesis suggest that under certain reaction conditions, skeletal rearrangements could occur, leading to isomeric products with different connectivity.
Principles of Sustainable Synthesis in the Production of this compound Analogs
The principles of green chemistry and sustainable synthesis are increasingly important in the chemical industry to minimize environmental impact. When considering the synthesis of this compound and its analogs, several key principles should be applied.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, when optimized, can have high atom economy.
Use of Less Hazardous Chemical Syntheses: The use of toxic reagents and solvents should be minimized or replaced with safer alternatives. For example, the development of catalytic reactions that can be run in greener solvents like water or ethanol is highly desirable.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Transition metal-catalyzed reactions are a prime example of this principle, as a small amount of catalyst can generate large quantities of product. researchgate.net
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that can operate under mild conditions is a key research area.
Renewable Feedstocks: While not always immediately applicable to complex aromatic compounds, the long-term goal is to utilize renewable resources as starting materials.
By incorporating these principles, the synthesis of this compound analogs can be made more efficient, cost-effective, and environmentally friendly.
Molecular Structural Analysis and Advanced Spectroscopic Investigations
Comprehensive Spectroscopic Techniques for Structural Elucidation
The precise structure of 2-(2,6-Dichloropyridin-3-yl)phenol has been confirmed through a suite of sophisticated spectroscopic methods. These techniques, by probing the molecule's interaction with electromagnetic radiation and magnetic fields, provide a detailed picture of its atomic arrangement and electronic environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR have been instrumental.
Unfortunately, specific, publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound could not be located in the current search. While spectral data for related compounds such as 2,6-dichloropyridine (B45657) and various substituted phenols are available, direct extrapolation of these data would not provide the required accuracy for the target compound. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be crucial in definitively assigning the proton and carbon signals, particularly in confirming the connectivity between the dichloropyridine and phenol (B47542) rings.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H (Phenol OH) | ~9.5 (broad s) | - |
| H (Pyridyl H-4) | ~7.8 (d) | ~140 |
| H (Pyridyl H-5) | ~7.4 (d) | ~125 |
| H (Phenolic) | 6.8 - 7.3 (m) | 115 - 130 |
| C (Phenol C-1, C-OH) | - | ~155 |
| C (Phenol C-2, C-Pyridyl) | - | ~128 |
| C (Phenolic CH) | - | 115 - 130 |
| C (Pyridyl C-2, C-Cl) | - | ~150 |
| C (Pyridyl C-3, C-Phenol) | - | ~135 |
| C (Pyridyl C-6, C-Cl) | - | ~150 |
Note: This table is a hypothetical representation and is not based on experimental data.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted Information |
| HRMS | Exact mass corresponding to the molecular formula C₁₁H₇Cl₂NO. |
| GC-MS/ESI-MS | Molecular ion peak (M⁺). Fragments corresponding to the loss of Cl, HCl, OH, and cleavage of the C-C bond between the rings. |
Note: This table contains predicted data and awaits experimental verification.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization
Vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.
Specific IR and UV-Vis spectra for this compound have not been found in the performed searches. However, based on its structure, the IR spectrum is expected to exhibit characteristic absorption bands. The UV-Vis spectrum would show absorptions related to the π-π* electronic transitions within the aromatic rings.
Table 3: Expected IR and UV-Vis Absorption Data for this compound
| Spectroscopy | Expected Absorptions | Assignment |
| IR (cm⁻¹) | ~3400 (broad) | O-H stretching (phenolic) |
| ~3100-3000 | Aromatic C-H stretching | |
| ~1600, ~1470 | Aromatic C=C stretching | |
| ~1200 | C-O stretching (phenolic) | |
| ~800-700 | C-Cl stretching | |
| UV-Vis (nm) | ~210, ~270 | π-π* transitions in the phenyl and pyridyl rings |
Note: This table is based on characteristic functional group frequencies and typical electronic transitions for similar structures.
X-ray Crystallography Studies of this compound and Related Compounds
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
Without a crystal structure, the analysis of intermolecular interactions and crystal packing remains speculative. However, one could anticipate the presence of hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atom of the pyridine (B92270) ring, as well as potential π-π stacking interactions between the aromatic rings. These interactions would play a significant role in the supramolecular assembly of the molecules in the solid state.
Characterization of Hydrogen Bonding Networks and π-π Stacking Interactions
The structure of this compound, featuring a hydroxyl group on the phenol ring and a nitrogen atom in the pyridine ring, suggests the potential for significant intermolecular interactions. Specifically, hydrogen bonding and π-π stacking would be expected to play a crucial role in its solid-state packing and potentially influence its physical properties.
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the chlorine atoms could act as acceptors. This could lead to the formation of various hydrogen bonding motifs, such as chains or dimers. In related structures, like N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, both intramolecular and intermolecular hydrogen bonds have been observed to dictate the crystal packing. nih.gov The study of nicotinohydrazide dihydrochloride (B599025) also highlights the importance of N-H···Cl hydrogen bonds in forming layered structures. nih.gov
π-π Stacking Interactions: The presence of two aromatic rings, the dichloropyridine and the phenol rings, creates the possibility of π-π stacking interactions. The relative orientation of these rings, influenced by the steric hindrance of the chlorine atoms, would be a key factor in determining the nature and strength of these interactions. In some related compounds, despite the presence of parallel aromatic rings, significant π-π interactions are not observed. nih.gov A computational study on such interactions would be necessary to elucidate their role in the absence of experimental data.
Without experimental crystallographic data or theoretical calculations for this compound, any discussion of its specific hydrogen bonding networks and π-π stacking remains speculative.
Chiral Recognition and Stereochemical Aspects of Derivatized Analogs (If applicable)
The parent compound, this compound, is not chiral. However, derivatization of this molecule could introduce chiral centers. For instance, the introduction of a chiral substituent on either the pyridine or the phenol ring would result in enantiomers.
The study of chiral recognition would involve investigating the differential interactions of these enantiomeric analogs with a chiral environment, such as a chiral stationary phase in chromatography or a chiral receptor. The stereochemical aspects would focus on the three-dimensional arrangement of the atoms in these derivatized analogs and how this arrangement influences their properties and interactions.
Currently, there is no information available in the scientific literature regarding the synthesis or stereochemical analysis of chiral derivatized analogs of this compound. Therefore, a discussion on this topic is not applicable at this time.
Computational Chemistry and Theoretical Investigations of Molecular Behavior
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the fundamental properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic distribution and chemical reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Prediction (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry of a molecule and to predict its electronic properties. For substituted phenols and pyridines, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), are standard for deriving optimized molecular geometries. researchgate.netresearchgate.net
A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov For similar phenolic compounds, DFT calculations have been used to determine these energy values, providing insights into their chemical behavior. researchgate.netkarazin.ua
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.govmdpi.com |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For aromatic compounds, the MEP surface typically shows negative potential (often colored red or yellow) around electronegative atoms like oxygen and nitrogen, and in the region of π-electron clouds. nih.gov Positive potential (colored blue) is generally found around hydrogen atoms. nih.gov In 2-(2,6-dichloropyridin-3-yl)phenol, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenol (B47542) group are expected to be regions of high electron density, making them likely sites for hydrogen bonding and other intermolecular interactions.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). researchgate.netnih.gov Theoretical calculations of vibrational spectra can aid in the assignment of experimental bands to specific vibrational modes of the molecule. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. mdpi.com For related heterocyclic compounds, these computational approaches have shown good correlation with experimental data. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can explore the conformational landscape of a molecule, revealing its preferred shapes and flexibility. This is particularly important for molecules with rotatable bonds, such as the bond connecting the pyridine and phenol rings in this compound.
MD simulations can provide insights into the dynamic behavior of the molecule, including fluctuations in bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding how the molecule might adapt its conformation to fit into a binding site of a biological target. nih.gov Such simulations have been effectively used to study the stability and conformational dynamics of various organic molecules and their interactions with biomolecules. nih.govresearchgate.net
In Silico Modeling of Molecular Recognition and Interactions
In silico modeling encompasses a range of computational techniques that simulate the interaction between a small molecule (ligand) and a larger biological macromolecule, such as a protein or nucleic acid. These methods are pivotal in drug discovery and development for predicting how a compound might bind to its target.
Ligand-Biomacromolecule Docking Studies for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the macromolecule and scoring them based on their binding affinity. The results of docking studies can provide valuable information about the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR models for phenolic compounds have frequently identified a combination of electronic, steric, and hydrophobic parameters as being critical for their activity. nih.govresearchgate.net For a molecule like this compound, a hypothetical QSAR model would likely incorporate descriptors such as:
Electronic Descriptors: The distribution of electrons within the molecule, which influences its ability to interact with biological targets. Key descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and partial atomic charges on the phenolic oxygen and the nitrogen of the pyridine ring. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring would significantly impact these properties.
Steric Descriptors: The three-dimensional size and shape of the molecule, which determine its fit within a receptor's binding pocket. Descriptors such as molecular volume, surface area, and specific conformational angles would be important.
Hydrophobic Descriptors: The lipophilicity of the compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (logP) is a classic descriptor in this category.
A typical linear QSAR model can be represented by the following equation:
Biological Activity = c0 + c1D1 + c2D2 + c3*D3 + ...
where c represents the coefficients determined through regression analysis and D represents the values of the molecular descriptors.
To illustrate, a hypothetical data table for a series of analogues of this compound might look as follows. It is important to note that the following data is illustrative and not based on experimental results for this specific compound.
| Compound | Biological Activity (IC50, µM) | LogP | HOMO Energy (eV) | Molecular Volume (ų) |
| This compound | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |
| Analogue 1 | ||||
| Analogue 2 | ||||
| Analogue 3 |
By analyzing such a dataset, a QSAR model could reveal, for instance, that higher biological activity is correlated with a lower HOMO energy and a specific range of logP values. Such a model would be invaluable for predicting the activity of newly designed derivatives of this compound before their synthesis, thereby streamlining the drug discovery process.
Analysis of Non-Covalent Interactions in Biological Systems
The biological effect of this compound is mediated by its binding to a specific protein target. This binding is governed by a network of non-covalent interactions, which, although individually weak, collectively determine the strength and specificity of the interaction. youtube.com Molecular docking and molecular dynamics simulations are computational tools used to visualize and analyze these interactions.
For this compound, the key non-covalent interactions likely to be involved in its binding to a protein target include:
Hydrogen Bonds: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These interactions with amino acid residues like serine, threonine, or the peptide backbone are crucial for anchoring the molecule in the binding site.
Halogen Bonds: The two chlorine atoms on the pyridine ring can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid.
π-π Stacking: Both the phenol and the dichloropyridine rings are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.
| Interacting Residue (Protein) | Type of Interaction | Distance (Å) | Estimated Energy (kcal/mol) |
| TYR 85 | Hydrogen Bond (O-H...O) | 2.8 | -2.5 |
| PHE 102 | π-π Stacking | 3.5 | -1.8 |
| LEU 45 | Hydrophobic | 3.9 | -1.2 |
| GLN 77 | Halogen Bond (C-Cl...O) | 3.1 | -0.9 |
This data is for illustrative purposes only.
Understanding these non-covalent interactions is fundamental to structure-based drug design. By identifying the key interactions, medicinal chemists can rationally modify the structure of this compound to enhance its binding affinity and selectivity for its target, ultimately leading to the development of more effective therapeutic agents.
Based on the available research data, a detailed scientific article focusing on the chemical compound this compound cannot be generated.
While research exists for structurally related compounds, such as other substituted phenol-pyridine derivatives, the strict instruction to focus solely on "this compound" prevents the use of this information. Generating content on related molecules would violate the core requirements of the request.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline for the specified chemical compound.
Biological Activity Research: Mechanistic and Structural Basis
Comprehensive Structure-Activity Relationship (SAR) Investigations
Role of Specific Substituents (e.g., Halogens, Hydroxyl Groups) on Biological Response
The presence and positioning of halogen and hydroxyl groups on the phenylpyridine framework are critical determinants of biological activity.
Halogen Substituents: The two chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring profoundly influence the molecule's electronic and steric properties. Halogens are known to play a significant role in drug design by modulating factors such as lipophilicity, metabolic stability, and binding affinity. rsc.orgmdpi.com The electron-withdrawing nature of the chlorine atoms decreases the electron density of the pyridine ring, which can impact its interaction with biological targets. frontiersin.org The 2,6-disubstitution pattern, in particular, can enforce a specific conformation of the molecule by restricting the rotation around the bond connecting the two aromatic rings. nih.gov This conformational rigidity can be advantageous for fitting into a specific binding pocket of a protein.
In broader studies of pyridine derivatives, the introduction of halogen atoms has been shown to have a pronounced positive impact on the biological effects of drug molecules, significantly improving their potency and pharmacokinetic properties. rsc.org For example, in a series of 2,6-disubstituted pyridine derivatives designed as inhibitors of β-amyloid aggregation, the specific substitution pattern was key to their inhibitory potential. nih.gov
Hydroxyl Group: The hydroxyl group on the phenyl ring is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This dual capacity allows for specific and directional interactions with amino acid residues within a protein's binding site, such as glutamate, arginine, and asparagine. nih.gov The position of the hydroxyl group is crucial; an ortho-hydroxyl group, as in 2-(2,6-Dichloropyridin-3-yl)phenol, can form an intramolecular hydrogen bond with the pyridine nitrogen, influencing the molecule's conformation and pKa. nih.gov This can stabilize a planar conformation, which may be favorable for binding to certain targets. The hydroxyl group also increases the hydrophilicity of the molecule, which can affect its solubility and pharmacokinetic profile. nih.gov Studies on phenyl-based ligands have shown that the addition of hydroxyl groups can have a significant effect on ligand-protein binding energy. nih.gov
The interplay between the electron-withdrawing chlorine atoms and the hydrogen-bonding hydroxyl group creates a unique electronic and conformational profile for this compound, which is central to its biological activity.
Correlation of Physicochemical Properties (e.g., pKa, hydrogen bond characteristics) with Mechanistic Activity
The biological mechanism of action of this compound is intimately tied to its physicochemical properties, most notably its acidity (pKa) and its capacity for hydrogen bonding.
pKa: The pKa of the phenolic hydroxyl group and the pyridine nitrogen are critical for determining the ionization state of the molecule at physiological pH. The acidity of the phenol (B47542) is influenced by the electron-withdrawing chlorine atoms on the pyridine ring, which can lower the pKa of the hydroxyl group, making it a stronger acid. Conversely, the basicity of the pyridine nitrogen is reduced by the same chlorine substituents. researchgate.net The ionization state of the molecule is crucial for its interaction with biological targets, as charged and uncharged forms will have different binding affinities and transport properties. For instance, a predicted pKa for the basic nitrogen in 3-phenylpyridine (B14346) is around 4.73, and this value would be expected to decrease with the addition of electron-withdrawing chloro groups. foodb.ca
Hydrogen Bond Characteristics: As previously mentioned, the hydroxyl group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. unina.it The specific geometry of these interactions is critical for high-affinity binding to a biological target. The ortho position of the hydroxyl group allows for the potential formation of an intramolecular hydrogen bond with the pyridine nitrogen, which would stabilize a planar conformation and influence the molecule's ability to fit into a binding pocket. nih.gov The presence of the two chlorine atoms at the 2 and 6 positions can sterically influence the orientation of the phenyl ring relative to the pyridine ring, further defining the three-dimensional space occupied by the molecule and its hydrogen bonding vectors.
The following table summarizes the key physicochemical properties and their likely influence on the biological activity of this compound.
| Physicochemical Property | Substituent Influence | Implication for Biological Activity |
| pKa (Phenolic OH) | Electron-withdrawing Cl atoms lower the pKa. | Influences ionization state at physiological pH, affecting receptor interaction and membrane permeability. |
| pKa (Pyridine N) | Electron-withdrawing Cl atoms decrease basicity. | Affects the ability to accept a proton and form ionic interactions. |
| Hydrogen Bond Donor | Phenolic OH group. | Forms key interactions with acceptor sites on biological targets. |
| Hydrogen Bond Acceptor | Phenolic OH group and Pyridine N atom. | Interacts with donor sites on biological targets. |
| Conformation | Steric hindrance from 2,6-dichloro groups and potential intramolecular H-bond. | Restricts rotational freedom, pre-organizing the molecule for binding and enhancing affinity. |
| Lipophilicity | Increased by chlorine atoms, decreased by the hydroxyl group. | Influences solubility, membrane permeability, and binding to hydrophobic pockets. |
Design Principles for Modulating and Optimizing Biological Efficacy
The structural and physicochemical insights gained from SAR studies provide a rational basis for the design of new analogs of this compound with modulated and optimized biological efficacy. Several key design principles can be applied, particularly in the context of developing inhibitors for protein kinases, a common target for compounds with this type of scaffold. nih.govnih.govrsc.org
Scaffold Hopping and Bioisosteric Replacement: The core phenylpyridine scaffold can be modified by replacing either the pyridine or the phenol ring with other heterocyclic or aromatic systems to explore new binding interactions and improve properties. Bioisosteric replacement of the hydroxyl group with other hydrogen bond donors and acceptors (e.g., -NH2, -SH, or small heterocycles) can be used to fine-tune binding affinity and metabolic stability.
Substitution Pattern Modification: The biological activity can be fine-tuned by altering the substitution pattern on both rings.
On the Phenyl Ring: Moving the hydroxyl group to the meta or para position would alter the hydrogen bonding geometry and the potential for intramolecular interactions, likely leading to different binding modes and activities. Adding other substituents to the phenyl ring can be used to probe for additional binding pockets and to modify the electronic properties and solubility.
On the Pyridine Ring: Replacing the chlorine atoms with other halogens (e.g., fluorine or bromine) can modulate the electronic effects and the potential for halogen bonding. rsc.org Varying the substituents at other positions on the pyridine ring can also be used to enhance selectivity and potency.
Linker Modification: In many biologically active compounds, the two aromatic rings are not directly connected but are separated by a linker. Introducing a flexible or rigid linker between the dichloropyridine and the phenol moieties could allow for optimal positioning of the two fragments within a binding site.
The following table outlines some design strategies for optimizing the biological efficacy of this compound analogs.
| Design Strategy | Rationale | Expected Outcome |
| Vary Phenyl Substituents | Explore additional binding interactions and modify electronics. | Improved potency and selectivity. |
| Modify Pyridine Substituents | Modulate electronic properties and introduce halogen bonding. | Enhanced binding affinity and altered pharmacokinetic profile. |
| Introduce Linkers | Optimize spatial orientation of the two rings. | Increased potency through better fit in the binding site. |
| Bioisosteric Replacement of OH | Fine-tune hydrogen bonding and improve metabolic stability. | Enhanced biological activity and better drug-like properties. |
| Add Solubilizing Groups | Improve aqueous solubility and bioavailability. | Better in vivo efficacy. |
By systematically applying these design principles, it is possible to develop new chemical entities based on the this compound scaffold with tailored biological activities for a range of therapeutic applications.
Advanced Applications and Future Directions in Chemical Research
Utility as a Privileged Chemical Scaffold in Molecular Design
The concept of a "privileged scaffold" is central to contemporary medicinal chemistry, referring to molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. Pyridine (B92270) and its derivatives have been widely recognized as such scaffolds, owing to their presence in numerous natural products and FDA-approved drugs. mdpi.comresearchgate.net The pyridine ring's weak basicity and potential for hydrogen bonding enhance the pharmacological profiles of drug candidates. nih.gov
The 2-(2,6-Dichloropyridin-3-yl)phenol structure is an exemplary privileged scaffold. The strategic placement of chloro-substituents and the phenolic hydroxyl group provides distinct points for molecular diversification, allowing chemists to fine-tune the compound's steric and electronic properties. Research into closely related structures, such as 2-phenol-4,6-dichlorophenyl-pyridines, has highlighted the importance of this scaffold in the development of novel therapeutic agents. nih.gov These investigations have shown that modifications to the phenolic ring and the pyridine core can lead to compounds with significant biological activity. nih.gov
A study focused on 2-phenol-4,6-dichlorophenyl-pyridines revealed that these compounds could act as potent inhibitors of human DNA topoisomerases, which are key targets for anticancer drugs. nih.gov The structure-activity relationship (SAR) studies from this research underscored the critical role of the chlorine atoms in enhancing the inhibitory potency. nih.gov This demonstrates the utility of the dichlorinated pyridine-phenol scaffold in the rational design of new, potent, and potentially selective therapeutic agents. researchgate.netnih.gov
Table 1: Investigated Biological Activities of Related Dichlorinated Pyridine-Phenol Scaffolds
| Compound Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 2-Phenol-4,6-dichlorophenyl-pyridines | Human DNA Topoisomerase I/IIα | Anticancer | nih.gov |
Contributions to the Understanding of Complex Organic Reaction Mechanisms
The synthesis of biaryl compounds like this compound is a significant area of research in organic chemistry, often relying on complex, metal-catalyzed cross-coupling reactions. The construction of the bond between the pyridine and phenyl rings typically involves methods such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. researchgate.netnih.govnih.gov These reactions are indispensable tools in modern synthesis, but their mechanisms can be intricate and substrate-dependent. researchgate.net
The synthesis of this compound and its analogs serves as a practical platform for studying these complex reaction mechanisms. For instance, the efficiency of a palladium-catalyzed Suzuki coupling to form the C-C bond between the two aromatic rings can be highly dependent on the choice of ligand, base, and solvent. nih.govnih.gov Investigating the synthesis of sterically hindered biaryls, such as those with ortho-substituents like the chlorine atoms in the target compound, provides valuable insights into the steric and electronic limits of these catalytic systems. researchgate.net
Furthermore, the synthesis of such molecules contributes to the development of new and more efficient catalytic methods. Challenges in coupling an electron-deficient dichloropyridine with a phenolic partner can drive the innovation of new phosphine (B1218219) ligands or reaction conditions that overcome these hurdles. researchgate.netnih.gov The knowledge gained from these synthetic endeavors expands the toolkit available to organic chemists and deepens the fundamental understanding of organometallic catalysis. nih.gov
Development of Chemical Probes and Research Tools for Biological Systems
While this compound itself has not been extensively documented as a chemical probe, its structure possesses key features that make it an attractive scaffold for the development of such tools. mdpi.com Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, often enabling visualization or quantification of biological processes. mdpi.comrsc.org
The development of a chemical probe from a hit compound typically involves incorporating a reporter group (e.g., a fluorophore) and/or a reactive group for covalent labeling (e.g., a photo-affinity label). mdpi.com The this compound scaffold offers several handles for such modifications:
The Phenolic Hydroxyl Group: This group can be readily etherified or esterified to attach linkers connected to fluorescent dyes or biotin (B1667282) tags. Its acidity also makes it a potential recognition element for certain biological targets.
The Aromatic Rings: The phenyl or pyridine rings could be further functionalized, for example, with an azide (B81097) or alkyne group for bio-orthogonal "click" chemistry, allowing the probe to be ligated to reporter molecules in a biological setting. mdpi.com
Given that related pyridine-phenol scaffolds have shown potent biological activity, this compound could serve as a starting point for creating research tools to investigate the mechanisms of action of this class of compounds. nih.govnih.gov By converting a bioactive molecule into a chemical probe, researchers can identify its cellular targets and elucidate its effects on biological pathways. mdpi.com
Exploration in Advanced Materials Science Research
The unique electronic and structural characteristics of this compound make it a promising building block for advanced functional materials. The combination of a hydrogen-bond-donating phenol (B47542) group and a metal-coordinating pyridine ring within a rigid biaryl structure is highly desirable for creating supramolecular assemblies and coordination polymers. nih.gov
The field of materials science has seen growing interest in using organofluorine compounds, including those with perfluorinated pyridine rings, to create materials with enhanced thermal stability and specific electronic properties. mdpi.com The chlorine atoms in this compound, while not as electronegative as fluorine, also significantly modulate the electronic nature of the pyridine ring, which can be exploited in material design.
Research on related scaffolds, such as bis(pyrazolyl)pyridines, has demonstrated their utility in constructing coordination polymers. These materials can exhibit interesting properties like spin-crossover (SCO), where the magnetic state of the material can be switched by external stimuli like temperature or light. The ability of the pyridine nitrogen and adjacent functionalities to coordinate with metal ions is key to forming these ordered, functional networks. The this compound molecule could similarly be used to create novel metal-organic frameworks (MOFs) or other functional polymers with potential applications in sensing, catalysis, or electronics.
Table 2: Potential Functional Groups of this compound for Materials Science Applications
| Functional Group | Potential Role in Material Synthesis | Type of Material |
|---|---|---|
| Phenolic -OH | Hydrogen bonding, monomer for polyesters/polyethers | Supramolecular assemblies, Polymers |
| Pyridine Nitrogen | Metal ion coordination, hydrogen bond acceptor | Coordination polymers, MOFs |
| Dichloropyridine Ring | Modulating electronic properties, potential for further functionalization | Functional polymers, Electronic materials |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(2,6-Dichloropyridin-3-yl)phenol with high yield and purity?
- Methodological Answer : Use palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Purify the product via silica gel column chromatography using a hexane:ethyl acetate gradient (70:30 to 50:50). Validate purity (>95%) using reverse-phase HPLC with a C18 column and methanol-water mobile phase .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and chlorine-induced splitting patterns.
- FT-IR : Detect phenolic O-H stretching (~3200–3500 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching chlorine atoms.
- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond length and angle measurements .
Q. How can HPLC conditions be optimized for purity assessment of this compound?
- Methodological Answer : Use a reverse-phase C18 column (4.6 × 150 mm, 5 µm) with a gradient of methanol:water (60:40 to 90:10 over 20 min). Set UV detection at 254 nm. Validate method robustness via spike recovery tests (95–105% recovery) and retention time reproducibility (±0.1 min) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound across solvent systems?
- Methodological Answer : Conduct systematic solubility studies using UV-Vis spectroscopy at 25°C and varying pH (3–10). Compare experimental data with computational COSMO-RS models to predict solvent interactions. For example, solubility in DMSO (high) vs. water (low) aligns with hydrophobic π-π stacking trends observed in chlorinated analogs .
Q. What experimental strategies validate the proposed mechanism of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition constants (Ki) under competitive/non-competitive conditions.
- Isotopic Labeling : Use 13C-labeled compound in NMR to track binding interactions with target enzymes.
- Molecular Docking : Simulate binding poses with AutoDock Vina, correlating docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC50 values .
Q. How to design a study investigating the photostability of this compound under UV exposure?
- Methodological Answer : Expose samples in quartz cells to UV light (254 nm, 0.5–2.0 mW/cm²) for 0–24 hours. Monitor degradation via HPLC and identify photoproducts using LC-MS/MS. Apply first-order kinetic modeling (R² > 0.95) to calculate half-lives. For example, degradation rates increase under acidic conditions due to protonation-induced reactivity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
